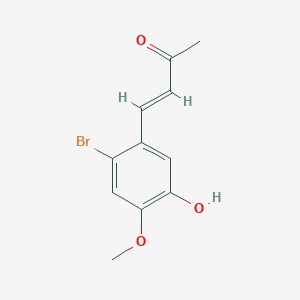
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is an organic compound that features a brominated phenyl group with hydroxyl and methoxy substituents, attached to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one typically involves the bromination of a methoxy-substituted phenyl compound followed by a series of reactions to introduce the butenone moiety. One common method involves dissolving 2-bromo-5-hydroxy-4-methoxybenzaldehyde in dimethyl sulfoxide (DMSO), followed by the addition of hydrobromic acid and hydrogen peroxide to carry out the bromination reaction . The resulting product is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butenone moiety can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can act as a leaving group in substitution reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar structure but lacks the hydroxyl group and butenone moiety.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the butenone moiety.
4-Methoxyphenacyl bromide: Similar structure but lacks the hydroxyl group and butenone moiety.
Uniqueness
4-(2-Bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
22214-40-0 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
(E)-4-(2-bromo-5-hydroxy-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)3-4-8-5-10(14)11(15-2)6-9(8)12/h3-6,14H,1-2H3/b4-3+ |
InChI Key |
UUMPPGPUHVTAEH-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1Br)OC)O |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















